molecular formula C21H32O4 B3286940 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester CAS No. 83348-18-9

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester

Cat. No.: B3286940
CAS No.: 83348-18-9
M. Wt: 348.5 g/mol
InChI Key: XXFZUZXCHYDOJO-FYWRMAATSA-N
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Description

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester is a chemical compound known for its unique properties and potential applications in various fields. This compound is characterized by the presence of a 3,4-dihydroxyphenyl group attached to a propenoic acid backbone, with a dodecyl ester group. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with dodecanol. This reaction is usually catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted phenolic esters.

Scientific Research Applications

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester is largely dependent on its functional groups. The dihydroxyphenyl group can interact with biological targets through hydrogen bonding and redox reactions, while the ester group can influence the compound’s solubility and bioavailability. The propenoic acid moiety may also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroxyphenyl)-2-propenoic acid: Lacks the dodecyl ester group, resulting in different solubility and reactivity.

    2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Contains a methyl ester group instead of a dodecyl ester, affecting its physical and chemical properties.

    2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 4-penten-1-yl ester: Features a different ester group, leading to variations in its applications and reactivity.

Uniqueness

The presence of the dodecyl ester group in 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester imparts unique properties such as increased hydrophobicity and potential for use in lipid-based formulations. This distinguishes it from other similar compounds and expands its range of applications in various fields.

Properties

IUPAC Name

dodecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-25-21(24)15-13-18-12-14-19(22)20(23)17-18/h12-15,17,22-23H,2-11,16H2,1H3/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZUZXCHYDOJO-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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